N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide
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Overview
Description
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide is a chemical compound with the molecular formula C15H20N2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide involves several steps. One common method includes the reaction of N-ethylformamide with 3-(dimethylamino)prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide can be compared with other similar compounds, such as:
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide: This compound has a similar structure but differs in the acetamide group, which can influence its reactivity and applications.
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylformamide: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its behavior and applications.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide |
InChI |
InChI=1S/C14H18N2O2/c1-4-16(11-17)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
MKWALYKLPYTWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C1=CC=CC(=C1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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